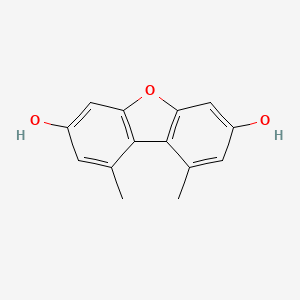
3,7-Dihydroxy-1,9-dimethyldibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dihydroxy-1,9-dimethyldibenzofuran: is a chemical compound with the molecular formula C14H12O3 . It belongs to the class of dibenzofurans, which are polycyclic aromatic compounds consisting of a benzofuran fused to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dihydroxy-1,9-dimethyldibenzofuran typically involves the hydroxylation of 1,9-dimethyldibenzofuran. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out under controlled temperature and pressure to ensure the selective hydroxylation at the 3 and 7 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-Dihydroxy-1,9-dimethyldibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of 1,9-dimethyldibenzofuran.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1,9-Dimethyldibenzofuran.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: 3,7-Dihydroxy-1,9-dimethyldibenzofuran is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical processes .
Biology: In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. It is used in assays to evaluate its effects on different biological systems and organisms .
Medicine: The compound’s potential therapeutic properties are being explored in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacology .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 3,7-Dihydroxy-1,9-dimethyldibenzofuran involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups on the compound can form hydrogen bonds with active sites on enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s aromatic structure allows it to interact with cellular membranes and other hydrophobic regions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 3,7-Dimethoxy-1,9-dimethyldibenzofuran
- 2,7-Dihydroxy-4,5-dimethyl-dibenzofuran
- 1,9-Dimethyldibenzofuran
Comparison: Compared to its analogs, 3,7-Dihydroxy-1,9-dimethyldibenzofuran is unique due to the presence of hydroxyl groups at the 3 and 7 positions. This structural feature imparts distinct chemical and biological properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .
Propriétés
Numéro CAS |
35065-26-0 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
1,9-dimethyldibenzofuran-3,7-diol |
InChI |
InChI=1S/C14H12O3/c1-7-3-9(15)5-11-13(7)14-8(2)4-10(16)6-12(14)17-11/h3-6,15-16H,1-2H3 |
Clé InChI |
SCSANHGJZDQFTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C3=C(O2)C=C(C=C3C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


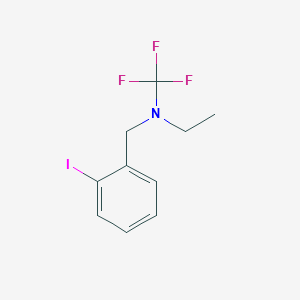
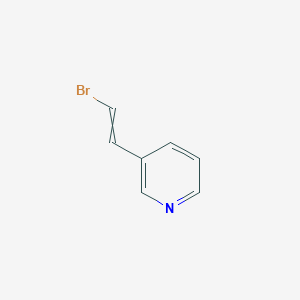
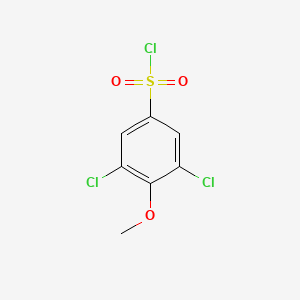
![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)
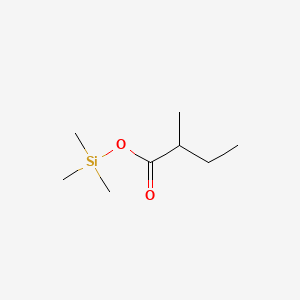
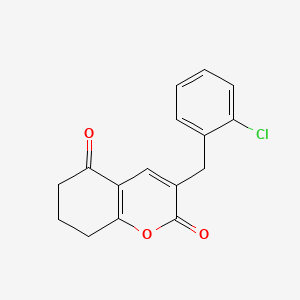
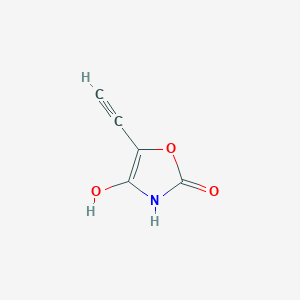
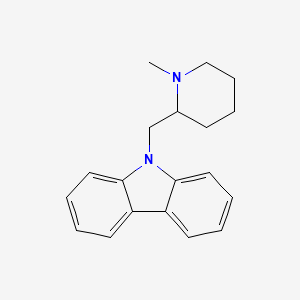

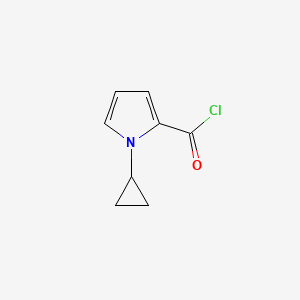
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)

![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
